1-Phenethylpiperazine
Overview
Description
Synthesis and in vivo evaluation of phenethylpiperazine amides
Recent research has focused on the development of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists, which may be beneficial for treating insomnia. The synthesis of these compounds involves introducing a carbonyl group to enhance metabolic stability. Compounds 14 and 27, in particular, have shown promising results in improving deep sleep and sleep consolidation in a rat model at very low doses, indicating their potential as therapeutic agents for sleep maintenance insomnia .
X-ray, NMR, and DFT studies of piperazine complexes
The molecular structure of piperazine complexes has been extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies have revealed the intricate hydrogen bonding patterns and the chair conformation of the piperazine ring, which is crucial for the stability and formation of these complexes. The interactions between piperazine derivatives and various acids, such as p-hydroxybenzoic acid and l-tartaric acid, have been characterized, providing insights into the supramolecular structures formed by these compounds .
Supramolecular structures constructed by piperazine with aromatic acids
Piperazine and its derivatives form organic salts with aromatic multicomponent acids through proton transfer. The resulting cations and anions are associated via charge-assisted hydrogen bonds, leading to diverse supramolecular architectures. These structures are influenced by the cooperation and competition among various functional groups, and the presence of water molecules plays a significant role in their formation. The thermal stability of these compounds has been investigated using thermogravimetric analysis (TGA), highlighting the impact of molecular structure on the physical properties of these salts .
Structural and spectroscopic studies of piperazine complexes
The structural and spectroscopic properties of piperazine complexes with acids like squaric acid and meso-tartaric acid have been studied using X-ray diffraction, FTIR, Raman spectroscopy, and DFT calculations. These studies have provided detailed information on the hydrogen bonding interactions and the conformation of the piperazine ring within these complexes. The findings contribute to a better understanding of the molecular interactions that govern the formation and stability of these supramolecular structures .
Molecular structure analysis of piperazine derivatives
The molecular structure of various piperazine derivatives, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, has been determined using X-ray diffraction. These studies have revealed the preferred conformation of the piperazine ring and the spatial arrangement of substituents, which are important for understanding the behavior of these compounds in more complex systems, such as polymers .
Conformational stability and spectroscopic analysis of 1-acetylpiperazine
The conformational stability and spectroscopic properties of 1-acetylpiperazine have been investigated through experimental and theoretical methods. The preferred conformation and the vibrational spectra have been analyzed using DFT calculations, providing valuable information for the assignment of vibrational modes and understanding the molecular behavior of this compound .
Synthesis and configuration of piperazine intermediates for rifamycins
The synthesis and configuration of piperazine intermediates, such as trans-1-amino-4-benzyl-2,6-dimethylpiperazine, have been described. These intermediates are important for the production of semi-synthetic rifamycins, which are used as antibiotics. The assignment of cis and trans configurations has been based on NMR signal analysis, which is crucial for ensuring the correct stereochemistry in the final therapeutic compounds .
Scientific Research Applications
Serotonin Receptor Antagonism for Sleep Improvement
Research has identified phenethylpiperazine amides as potent and selective antagonists of the serotonin 5-HT(2A) receptor. This antagonism is associated with improved sleep maintenance insomnia. In vivo studies have shown that these compounds, which include 1-phenethylpiperazine, increase sleep consolidation and deep sleep, indicating potential applications in sleep disorder treatments (Xiong et al., 2010).
Sigma Receptor Studies for Neurology and Oncology
N-1-allyl-N´-4-phenethylpiperazine analogs were investigated for their potential in sigma receptor studies, particularly relevant in neurology, psychiatry, and oncology. These studies involve radioiodinated σ(1) receptor ligands, offering insights into the role of 1-phenethylpiperazine derivatives in these fields (Lever et al., 2012).
CCR1 Antagonism for Inflammatory Diseases
1-Phenethylpiperazine derivatives have been identified as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds demonstrated good receptor affinity and favorable in vivo pharmacokinetic properties, marking them as potential therapeutic agents for inflammatory conditions (Norman, 2006).
Analgesic Potential
Research on 1-phenethylpiperazine derivatives has shown potent analgesic activities. For instance, certain compounds demonstrated significant inhibition of pain at certain dosages, suggesting their potential application in pain management (Okada et al., 1984).
Cancer Treatment Research
In the field of oncology, phenethylpiperazine side chains have been identified as potent replacements in pyrrolopyrimidines, acting as specific MRP1 inhibitors. This discovery is significant for enhancing the efficacy of anticancer drugs and overcoming multidrug resistance, a major challenge in cancer treatment (Wang et al., 2004).
properties
IUPAC Name |
1-(2-phenylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUAPSRIYZLAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201292 | |
Record name | 1-Phenethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethylpiperazine | |
CAS RN |
5321-49-3 | |
Record name | 1-(2-Phenylethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5321-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenethylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.